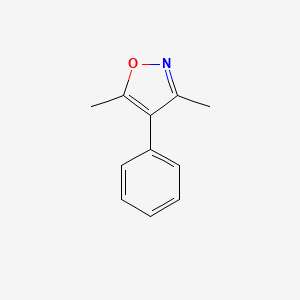

3,5-Dimethyl-4-phenylisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-11(9(2)13-12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAXDAUULXCVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416046 | |

| Record name | 3,5-dimethyl-4-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4345-46-4 | |

| Record name | 3,5-dimethyl-4-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of 3,5-Dimethyl-4-phenylisoxazole derivatives

An In-depth Technical Guide on the Biological Activity of 3,5-Dimethyl-4-phenylisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Among its many derivatives, the this compound core has garnered significant attention for its wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, and antibacterial properties.

Anticancer Activity: Targeting Epigenetic Regulators

A significant body of research has focused on 3,5-dimethylisoxazole derivatives as potent inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.[2][3] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones and plays a crucial role in regulating the transcription of key oncogenes like c-Myc.[3][4] Inhibition of BRD4 has emerged as a promising strategy for cancer therapy.[5]

Mechanism of Action: BRD4 Inhibition

Derivatives of 3,5-dimethylisoxazole have been designed to mimic the acetylated lysine (KAc) moiety, enabling them to bind to the active site of bromodomains.[2] By competitively inhibiting the binding of BRD4 to acetylated histones, these compounds disrupt the transcriptional machinery responsible for the expression of proliferation-driving genes. This leads to the downregulation of oncoproteins such as c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.[3][4]

Below is a diagram illustrating the BRD4 signaling pathway and the inhibitory action of 3,5-dimethylisoxazole derivatives.

Caption: BRD4 inhibition by 3,5-dimethylisoxazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro inhibitory and antiproliferative activities of selected this compound derivatives.

| Compound ID | Target | Assay | IC50 Value | Cell Line | Reference |

| 11h | BRD4(1) | Enzyme Inhibition | 27.0 nM | - | [4] |

| BRD4(2) | Enzyme Inhibition | 180 nM | - | [4] | |

| Cell Proliferation | Antiproliferative | 0.120 µM | HL-60 (Leukemia) | [4] | |

| Cell Proliferation | Antiproliferative | 0.09 µM | MV4-11 (Leukemia) | [4] | |

| 22 | Cell Proliferation | Antiproliferative | 162 nM | HCT116 (Colorectal) | [5] |

| 11d | BRD4 | Enzyme Inhibition | 0.55 µM | - | [3] |

| Cell Proliferation | Antiproliferative | 0.19 µM | MV4-11 (Leukemia) | [3] | |

| 11e | BRD4 | Enzyme Inhibition | 0.86 µM | - | [3] |

| Cell Proliferation | Antiproliferative | 0.32 µM | MV4-11 (Leukemia) | [3] | |

| 11f | BRD4 | Enzyme Inhibition | 0.80 µM | - | [3] |

| Cell Proliferation | Antiproliferative | 0.12 µM | MV4-11 (Leukemia) | [3] | |

| 12 | BRD4(1) | Enzyme Inhibition | 640 nM | - | [2] |

Experimental Protocols

BRD4 Inhibition Assay (General Protocol): A peptide displacement-based amplified luminescent proximity homogeneous assay (ALPHA) is commonly used.[2] The assay measures the ability of a compound to disrupt the interaction between a BRD4 bromodomain protein and a biotinylated, acetylated histone peptide. The assay is typically performed in a 384-well plate. Reagents, including the BRD4 protein, the histone peptide, and the test compound, are incubated together. Subsequently, streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads are added. In the absence of an inhibitor, the beads are brought into proximity, generating a luminescent signal. An active inhibitor disrupts the protein-peptide interaction, leading to a decrease in the signal. IC50 values are calculated from the dose-response curves.

Cell Proliferation (Antiproliferative) Assay: Cancer cell lines (e.g., MV4-11, HCT116) are seeded in 96-well plates and allowed to adhere overnight.[4][5] The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay. The absorbance or luminescence is measured, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Western Blot Analysis: To confirm the mechanism of action, western blotting is performed to measure the levels of downstream proteins like c-Myc.[3][4] Cells are treated with the test compound for a set time, then lysed. Proteins from the cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against c-Myc and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the change in protein expression.[3]

Anti-inflammatory Activity

Isoxazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6] These enzymes are key players in the arachidonic acid pathway, which produces prostaglandins and leukotrienes—mediators of inflammation.

Quantitative Data: Anti-inflammatory Activity

The table below presents data for isoxazole derivatives screened for anti-inflammatory activity.

| Compound ID | Target | Assay | IC50 Value (µM) | Reference |

| 5f | COX-2 | Enzyme Inhibition | 9.16 | |

| 15-LOX | Enzyme Inhibition | 8.15 | ||

| 2b | LOX | Enzyme Inhibition | Significant Inhibition | [6] |

| COX-2 | Enzyme Inhibition | Significant Inhibition | [6] |

*Specific IC50 values were not provided in the abstract, but the compound was noted to have significant inhibitory activity.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema: This is a standard in vivo model for evaluating acute anti-inflammatory activity.[7] Rats are administered the test compound or a standard drug (e.g., Nimesulide) orally. After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation. The paw volume is measured at various time intervals using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[7]

In Vitro COX/LOX Inhibition Assay: The inhibitory activity of the compounds against COX-1, COX-2, and LOX enzymes is determined using enzyme immunoassay (EIA) kits or spectrophotometric methods. The assay measures the ability of a compound to inhibit the enzyme's conversion of its substrate (e.g., arachidonic acid) into its product (e.g., prostaglandin or leukotriene). The results are expressed as the concentration of the compound required to inhibit 50% of the enzyme activity (IC50).

Antibacterial Activity

Certain derivatives of the phenylisoxazole scaffold have demonstrated potent antibacterial activity, particularly against plant pathogens.[8][9][10] These findings suggest potential applications in agriculture or as leads for developing new antibacterial agents for human health.

Quantitative Data: Antibacterial Activity

The following table summarizes the antibacterial efficacy of selected 4-nitro-3-phenylisoxazole derivatives against plant pathogenic bacteria.

| Bacterial Strain | Compound ID | EC50 Value (µg/mL) | Positive Control (Bismerthiazol) EC50 (µg/mL) | Reference |

| Xanthomonas oryzae (Xoo) | 5o | 21.3 | 89.7 | [8][9] |

| Pseudomonas syringae (Psa) | 5p | 18.5 | 95.4 | [8][9] |

| Xanthomonas axonopodis (Xac) | 5q | 25.1 | 102.3 | [8][9] |

Experimental Protocols

Synthesis via [3+2] Cycloaddition: A common method for synthesizing the phenylisoxazole scaffold is the [3+2] cycloaddition reaction.[8][9] This involves reacting a substituted phenyloxime with a vinyl derivative in the presence of a suitable catalyst or under specific reaction conditions to yield the desired polysubstituted phenylisoxazole.

In Vitro Antibacterial Screening: The antibacterial activity is often evaluated using a broth microdilution method or an agar diffusion method to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50).[8][11] For plant pathogens, a common method involves measuring the inhibition of bacterial growth in a liquid medium. Various concentrations of the test compounds are added to bacterial cultures, and the optical density is measured after an incubation period to assess bacterial growth.[9]

General Experimental and Discovery Workflow

The development of novel this compound derivatives typically follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

Caption: General workflow for drug discovery of isoxazole derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. iiste.org [iiste.org]

Spectroscopic Analysis of 3,5-Dimethyl-4-phenylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,5-Dimethyl-4-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry. This document details the expected spectroscopic characteristics, a plausible experimental protocol for its synthesis and analysis, and insights into its potential biological relevance.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | ~7.40-7.20 | m | Phenyl-H |

| ~2.40 | s | 3-CH₃ | ||

| ~2.20 | s | 5-CH₃ | ||

| ¹³C NMR | CDCl₃ | ~168 | s | C5 |

| ~160 | s | C3 | ||

| ~130 | s | Phenyl C (quaternary) | ||

| ~129 | s | Phenyl CH | ||

| ~128 | s | Phenyl CH | ||

| ~115 | s | C4 | ||

| ~12 | s | 3-CH₃ | ||

| ~10 | s | 5-CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (Aromatic) | 3100-3000 | Medium |

| C-H stretching (Aliphatic) | 3000-2850 | Medium |

| C=N stretching (Isoxazole ring) | 1650-1630 | Medium |

| C=C stretching (Aromatic & Isoxazole) | 1600-1450 | Strong |

| N-O stretching | 1450-1380 | Strong |

| C-O stretching | 1260-1200 | Strong |

Table 3: Mass Spectrometry (MS) Data

| Technique | Parameter | Expected Value |

| Electron Ionization (EI) | [M]⁺ (Molecular Ion) | m/z 173.08 |

| Major Fragments | m/z 130, 103, 77 |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound based on the well-established synthesis of isoxazoles from β-dicarbonyl compounds.

Materials:

-

3-Phenyl-2,4-pentanedione

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-phenyl-2,4-pentanedione (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Spectroscopic Analysis

Instrumentation:

-

NMR: Bruker Avance 400 MHz spectrometer (or equivalent)

-

IR: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with ATR accessory

-

MS: Agilent 7890B GC coupled to a 5977A MSD (or equivalent)

Procedures:

-

¹H and ¹³C NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) and record the spectra.

-

IR: Place a small amount of the purified product directly on the ATR crystal and record the spectrum.

-

MS: Dissolve a dilute solution of the purified product in a suitable solvent and inject it into the GC-MS system.

Visualization of Experimental Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Biological Context: BRD4 Signaling Pathway

Derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the regulation of gene transcription.[1][2] BRD4 plays a crucial role in cancer by promoting the expression of oncogenes such as c-Myc. The following diagram illustrates a simplified signaling pathway involving BRD4.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While specific experimental data remains to be published, the provided information, based on sound chemical principles and data from related structures, offers a robust framework for researchers in the field. The outlined synthetic and analytical protocols provide a clear path for the preparation and characterization of this compound. Furthermore, the exploration of its potential role as a BRD4 inhibitor highlights its relevance in the context of modern drug discovery and development.

References

The Ascendance of Isoxazoles: A Technical Guide to Novel Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, continues to be a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged structure" in drug discovery. This technical guide delves into the core aspects of recent advancements in the discovery and synthesis of novel isoxazole derivatives, offering a comprehensive resource for researchers navigating this dynamic field. We present a compilation of detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and synthetic workflows to facilitate a deeper understanding and inspire further innovation.

I. Synthetic Strategies: From Classical Reactions to Green Chemistry

The construction of the isoxazole ring has evolved significantly, with modern methodologies offering improved efficiency, regioselectivity, and milder reaction conditions compared to traditional approaches. A predominant and versatile method remains the reaction of β-dicarbonyl compounds or their synthetic equivalents with hydroxylamine. However, recent innovations have expanded the synthetic chemist's toolkit.

One of the most widely employed strategies involves the cyclization of chalcone intermediates.[1][2] This two-step process typically begins with a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by reaction with hydroxylamine hydrochloride to yield the isoxazole ring.[1][3]

More contemporary approaches have embraced green chemistry principles, utilizing microwave irradiation and ultrasonic-assisted synthesis to accelerate reaction times and improve yields.[4][5] These methods often offer advantages in terms of energy efficiency and reduced solvent usage. Multi-component reactions have also gained prominence, allowing for the one-pot synthesis of complex isoxazole derivatives from simple starting materials.[4]

Experimental Protocols: A Practical Guide

Below are detailed methodologies for the synthesis of representative novel isoxazole derivatives, showcasing both classical and modern techniques.

Protocol 1: Synthesis of 3-(4-substituted phenyl)-5-(2",2"-dimethyl-7"-hydroxy chroman) isoxazole via Chalcone Intermediate [1]

-

Step 1: Synthesis of Chalcone Intermediate: A mixture of 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone (0.01 mol) and a substituted benzaldehyde (0.01 mol) is dissolved in ethanol (30 mL). To this solution, aqueous potassium hydroxide (15 g in 15 mL of water) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is acidified with hydrochloric acid to precipitate the chalcone derivative, which is then filtered, washed with water, and dried.

-

Step 2: Synthesis of Isoxazole Derivative: The synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.015 mol) are refluxed in absolute ethanol in the presence of potassium hydroxide for 4 hours. The reaction mixture is then neutralized with acetic acid and poured into ice-cold water. The resulting precipitate, the isoxazole derivative, is filtered, washed, and recrystallized from a suitable solvent.

Protocol 2: Microwave-Assisted Synthesis of 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one [5]

-

A mixture of 1-(2-hydroxy-5-methyl-phenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)-propane-1,3-dione (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) is taken in a round-bottom flask with a few drops of ethanol. The flask is capped with a funnel and subjected to microwave irradiation (680 watts) for 2.5 minutes. After completion of the reaction (monitored by TLC), the product is isolated and purified.

Protocol 3: Synthesis of Isoxazole-Carboxamide Derivatives [6]

-

To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in an appropriate solvent, an equimolar amount of a desired amine is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion. The solvent is then evaporated, and the residue is purified by column chromatography to yield the isoxazole-carboxamide derivative.

II. Biological Activities and Quantitative Data

Novel isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of new therapeutics. Their efficacy spans across several key areas, including anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activity

Numerous studies have highlighted the potential of isoxazole derivatives as potent anticancer agents.[6][7][8] Their mechanisms of action are diverse and include the inhibition of key signaling proteins such as vascular endothelial growth factor receptor 2 (VEGFR2), a critical mediator of angiogenesis.[8] The quantitative data for the anticancer activity of selected novel isoxazole derivatives are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3c | Leukemia (HL-60) | <10 | [8] |

| 8 | Hepatocellular Carcinoma (HepG2) | 0.84 | [8] |

| 10a | Hepatocellular Carcinoma (HepG2) | 0.79 | [8] |

| 10c | Hepatocellular Carcinoma (HepG2) | 0.69 | [8] |

| 2d | Cervical Cancer (HeLa) | 15.48 µg/mL | [6] |

| 2d | Liver Cancer (Hep3B) | ~23 µg/mL | [6] |

| 2e | Liver Cancer (Hep3B) | ~23 µg/mL | [6] |

Anti-inflammatory Activity

Isoxazole derivatives have also emerged as significant anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[9][10] The selective inhibition of COX-2 over COX-1 is a particularly desirable trait, as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound ID | % Inhibition of Paw Edema | Standard Drug | Reference |

| 4f | High | Parecoxib | [10] |

| 4n | High | Parecoxib | [10] |

| C3 | Potent COX-2 Inhibitor | - | [9] |

| C5 | Potent COX-2 Inhibitor | - | [9] |

| C6 | Potent COX-2 Inhibitor | - | [9] |

Antimicrobial Activity

The rising threat of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals. Isoxazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[3][11]

| Compound ID | Organism | MIC (µg/mL) | Reference |

| TPI-2 | S. aureus, B. subtilis, E. coli | - | [3] |

| TPI-5 | S. aureus, B. subtilis, E. coli | - | [3] |

| TPI-14 | C. albicans, A. niger | - | [3] |

| IC-1 to IC-5 | Gram-positive and Gram-negative bacteria | - | [11] |

III. Visualizing the Core: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and processes involved in the discovery and synthesis of novel isoxazole derivatives, the following diagrams have been generated using Graphviz.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. sarpublication.com [sarpublication.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]

- 11. derpharmachemica.com [derpharmachemica.com]

Preliminary Anticancer Activity Screening of 3,5-Dimethyl-4-phenylisoxazole: A Technical Guide

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] Specifically, the 3,5-disubstituted isoxazole core is present in several compounds investigated for their potential in oncology. While 3,5-Dimethyl-4-phenylisoxazole itself has not been extensively studied, its structural analogues have shown promise by targeting key cancer-related proteins.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines a potential preliminary screening cascade to evaluate the anticancer activity of this compound. The proposed experiments are based on the mechanisms of action of similar molecules, with a particular focus on the inhibition of Bromodomain-containing protein 4 (BRD4), a validated target in various cancers.

Potential Mechanism of Action: Learning from Analogs

Several studies on complex molecules containing the 3,5-dimethylisoxazole moiety have demonstrated potent anticancer effects through the inhibition of BRD4.[2][3] BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription. The 3,5-dimethylisoxazole group has been identified as an effective mimic of acetylated lysine, enabling it to bind to the active site of bromodomains and disrupt their function.[3]

Inhibition of BRD4 has been shown to downregulate the expression of key oncogenes, most notably c-Myc, leading to cell cycle arrest and apoptosis in various cancer cell lines.[2] Therefore, a primary hypothesis for the potential anticancer activity of this compound is its function as a BRD4 inhibitor.

Quantitative Data from Structurally Related Compounds

To establish a benchmark for the potential potency of this compound, the following tables summarize the in vitro activity of various isoxazole derivatives from published studies. It is important to note that these are more complex molecules where the 3,5-dimethylisoxazole core is a key pharmacophore.

Table 1: Antiproliferative Activity of 3,5-Dimethylisoxazole-Containing BRD4 Inhibitors

| Compound Name/Reference | Cancer Cell Line | Assay Type | IC50 Value |

| Compound 11h [2] (A complex 3,5-dimethylisoxazol-4-yl)-4-phenyl derivative) | HL-60 (Leukemia) | Cell Proliferation | 0.120 µM |

| MV4-11 (Leukemia) | Cell Proliferation | 0.09 µM | |

| Compound 22 (A 3,5-dimethylisoxazole derivative dimer) | HCT116 (Colorectal) | Cell Proliferation | 162 nM |

| Compound 8 [3] (A 3,5-dimethylisoxazol-4-yl phenol derivative) | MV4;11 (Leukemia) | MTS Cytotoxicity | 794 nM |

| Compound 9 [3] (A 3,5-dimethylisoxazol-4-yl phenol derivative) | MV4;11 (Leukemia) | MTS Cytotoxicity | 616 nM |

Table 2: BRD4 Inhibitory Activity of 3,5-Dimethylisoxazole-Containing Compounds

| Compound Name/Reference | Target | Assay Type | IC50 Value |

| Compound 11h [2] | BRD4(1) | In vitro | 27.0 nM |

| BRD4(2) | In vitro | 180 nM | |

| Compound 12 [3] (A phenyl derivative of a 3,5-dimethylisoxazol-4-yl compound) | BRD4(1) | ALPHA Assay | 640 nM |

Proposed Experimental Protocols for Preliminary Screening

The following section details the methodologies for a logical workflow to screen this compound for anticancer activity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Human cancer cell lines (e.g., HL-60, MV4-11, HCT116, and a non-cancerous control cell line like fibroblasts).

-

This compound (dissolved in DMSO).

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Treat the cells with varying concentrations of the compound (e.g., ranging from 0.01 µM to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Induction Analysis (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.

Materials:

-

Cancer cell line of interest.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest.

-

This compound.

-

Cold 70% ethanol.

-

RNase A.

-

Propidium Iodide (PI) staining solution.

-

Flow cytometer.

Procedure:

-

Treat cells with the IC50 concentration of the compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

BRD4 Inhibition Assay (In Vitro)

Objective: To directly assess the inhibitory activity of this compound on the BRD4 protein.

Materials:

-

Recombinant human BRD4 protein (bromodomain 1).

-

Histone H4 peptide acetylated at Lys5, 8, 12, and 16.

-

Assay buffer and detection reagents (commercially available kits, e.g., AlphaScreen®).

-

This compound.

Procedure:

-

Perform the assay according to the manufacturer's instructions of a commercial BRD4 inhibition assay kit.

-

Typically, the assay involves incubating the recombinant BRD4 protein with the acetylated histone peptide in the presence of varying concentrations of this compound.

-

The interaction between BRD4 and the peptide is detected (e.g., via a proximity-based signal).

-

Measure the signal and calculate the percentage of inhibition at each compound concentration.

-

Determine the IC50 value for BRD4 inhibition.

Visualizations: Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway affected by this compound, based on the activity of its analogs.

Caption: A proposed experimental workflow for the preliminary in vitro screening of this compound for anticancer activity.

Caption: A simplified diagram of the proposed mechanism of action via BRD4 inhibition, leading to reduced c-Myc expression and subsequent effects on cell proliferation and apoptosis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dimethyl-4-phenylisoxazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental protocol for the multi-step synthesis of 3,5-Dimethyl-4-phenylisoxazole. The synthesis is achieved through a three-step sequence: (1) the initial formation of the 3,5-dimethylisoxazole core via a condensation reaction between pentane-2,4-dione and hydroxylamine hydrochloride; (2) subsequent regioselective bromination at the 4-position of the isoxazole ring using N-bromosuccinimide; and (3) a final palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group. Detailed methodologies for each reaction, purification procedures, and characterization data are presented. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is provided.

Experimental Protocols

This procedure outlines the formation of the isoxazole ring from commercially available starting materials.

Materials:

-

Pentane-2,4-dione

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water (deionized)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) in a solution of sodium hydroxide (1.0 eq) in 50 mL of water.

-

To this solution, add a solution of pentane-2,4-dione (1.0 eq) in 50 mL of ethanol.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield 3,5-dimethylisoxazole as a colorless liquid.

This protocol describes the regioselective bromination of the synthesized 3,5-dimethylisoxazole.

Materials:

-

3,5-Dimethylisoxazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Sodium sulfite (aqueous solution, 10%)

-

Brine

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a 100 mL round-bottom flask protected from light, dissolve 3,5-dimethylisoxazole (1.0 eq) in 30 mL of acetonitrile.

-

Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

After completion, quench the reaction by adding 20 mL of a 10% aqueous solution of sodium sulfite.

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by vacuum distillation to obtain 4-bromo-3,5-dimethylisoxazole.[1][2][3][4]

This final step involves the palladium-catalyzed cross-coupling of the brominated isoxazole with phenylboronic acid.

Materials:

-

4-Bromo-3,5-dimethylisoxazole

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL Schlenk flask, add 4-bromo-3,5-dimethylisoxazole (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.

-

Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

| Compound | Step | Starting Materials | Reagents | Solvent(s) | Typical Yield (%) | Physical State | Key Characterization Data |

| 3,5-Dimethylisoxazole | 1 | Pentane-2,4-dione, Hydroxylamine HCl | NaOH | Ethanol/Water | 70-80 | Colorless Liquid | b.p. 141-142 °C |

| 4-Bromo-3,5-dimethylisoxazole | 2 | 3,5-Dimethylisoxazole | N-Bromosuccinimide | Acetonitrile | 85-95 | Colorless Liquid | b.p. 176 °C; Density: 1.478 g/mL at 25 °C.[1] |

| This compound | 3 | 4-Bromo-3,5-dimethylisoxazole, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water | 75-85 | White Solid | ¹H NMR (CDCl₃): δ 7.50-7.30 (m, 5H, Ar-H), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃). |

Experimental Workflow Visualization

The following diagram illustrates the sequential workflow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: 3,5-Dimethyl-4-phenylisoxazole in the Synthesis of Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from a 3,5-disubstituted-4-phenylisoxazole scaffold. This document includes detailed experimental protocols for synthesis and biological assays, quantitative data on anti-inflammatory activity, and a diagram of a key signaling pathway involved in inflammation.

Introduction

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory properties.[1][2] Compounds incorporating the isoxazole scaffold have been successfully developed as potent anti-inflammatory drugs, with a notable example being the selective COX-2 inhibitor class of drugs.[1][3] The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4] The substitution pattern on the isoxazole ring plays a crucial role in determining the potency and selectivity of these compounds. This document focuses on the synthetic utility of a 3,5-disubstituted-4-phenylisoxazole core structure for the generation of novel anti-inflammatory agents.

Synthesis of 3,5-Disubstituted-4-phenylisoxazole Derivatives

A general and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] By modifying this approach, specifically starting with a substituted 1,3-dicarbonyl precursor, various analogs can be synthesized for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-methyl-4-phenylisoxazole

This protocol describes a representative synthesis of a 3,5-disubstituted-4-phenylisoxazole derivative.

Materials:

-

1-(4-methoxyphenyl)-2-phenylpropane-1,3-dione

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

To a solution of 1-(4-methoxyphenyl)-2-phenylpropane-1,3-dione (1 mmol) in a 1:1 mixture of ethanol and water (10 mL) in a 50 mL round-bottom flask, add sodium acetate (1.1 mmol) and hydroxylamine hydrochloride (1.1 mmol).[6]

-

Stir the reaction mixture at room temperature for 4 hours.[6]

-

Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[6]

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate and filter.[6]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 3-(4-methoxyphenyl)-5-methyl-4-phenylisoxazole.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of the synthesized compounds can be assessed using both in vivo and in vitro models. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay for acute inflammation, while the in vitro cyclooxygenase (COX) inhibition assay helps to elucidate the mechanism of action.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative isoxazole derivatives from the literature, evaluated by the carrageenan-induced paw edema method.

| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |

| N-{[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydroisoxazol-4-yl]methyl}aniline | 50 | - | 38.24 | [7][8] |

| N-{[3-(2-fluorophenyl)-5-phenyl-4,5-dihydroisoxazol-4-yl]methyl}aniline | 50 | - | 33.80 | [7][8] |

| N-{[5-(2-fluorophenyl)-3-phenyl-4,5-dihydroisoxazol-4-yl]methyl}aniline | 50 | - | 39.40 | [7][8] |

| 3-(4-Chlorophenyl)-4-phenylisoxazole (5b) | - | 2 | 75.68 | [9] |

| 3-(4-Chlorophenyl)-4-phenylisoxazole (5b) | - | 3 | 76.71 | [9] |

| Indomethacin (Standard) | 10 | - | 35.29 | [7][8] |

| Diclofenac Sodium (Standard) | 10 | 2 | 74.22 | [9] |

| Diclofenac Sodium (Standard) | 10 | 3 | 73.62 | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the in vivo assessment of anti-inflammatory activity.[1][4][10][11][12]

Materials:

-

Wistar rats (150-200 g)

-

Test compounds (isoxazole derivatives)

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

-

1% (w/v) carrageenan solution in saline

-

Vehicle (e.g., 5% Tween 80 in saline)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Acclimatize the rats for at least one week before the experiment.[12]

-

Divide the animals into groups (n=5-6 per group): vehicle control, standard drug, and test compound groups at various doses.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer (V0).[1]

-

Administer the test compounds and the standard drug orally by gavage. Administer the vehicle to the control group.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat to induce edema.[1][10][11]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection (Vt).[10][11]

-

Calculate the percentage inhibition of edema for each group at each time point using the following formula:[1] % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100 Where ΔV = Vt - V0.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines the procedure for assessing the inhibitory effect of the synthesized compounds on COX-2 activity.[13][14]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Celecoxib (standard COX-2 inhibitor)

-

96-well white opaque microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

In a 96-well plate, add the test compounds at various concentrations to the respective wells. Include wells for a vehicle control (enzyme control) and a positive control with Celecoxib.[13]

-

Add the reconstituted human recombinant COX-2 enzyme to all wells except for the no-enzyme control.

-

Initiate the reaction by adding a solution of arachidonic acid and NaOH to all wells simultaneously.[13]

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.[14]

-

Determine the rate of the reaction from the linear portion of the kinetic plot.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

The anti-inflammatory effects of many drugs are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15]

References

- 1. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "SYNTHESIS, CHARACTERIZATION AND EVALUATION OF IN- VIVO ANTI-INFLAMMATORY ACTIVITY OF SOME SYNTHESIZED N-((3, 5-SUB-4, 5-DIHYDROISOXAZOL-4-YL)METHYL)ANILINE DERIVATIVES". | Semantic Scholar [semanticscholar.org]

- 9. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 11. inotiv.com [inotiv.com]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,5-Dimethyl-4-phenylisoxazole as a Potent Ligand for Bromodomain Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Among the key players in the epigenetic landscape are bromodomains, protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is a critical step in the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are particularly well-studied bromodomain-containing proteins and have emerged as promising therapeutic targets in oncology and inflammation.

The 3,5-dimethyl-4-phenylisoxazole scaffold has been identified as a novel and effective acetyl-lysine bioisostere capable of competitively inhibiting the binding of bromodomains to acetylated histones.[1][2] This discovery has led to the development of a class of small molecule inhibitors with significant potential for therapeutic applications. This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound and its derivatives as bromodomain inhibitors.

Mechanism of Action

The 3,5-dimethylisoxazole moiety acts as a structural mimic of acetylated lysine (KAc).[1][2] X-ray crystallography studies have revealed that the isoxazole ring occupies the acetyl-lysine binding pocket of the bromodomain.[1][3] A key interaction involves a hydrogen bond between the isoxazole oxygen atom and the highly conserved asparagine residue within the binding pocket, mirroring the interaction of the acetyl-lysine carbonyl oxygen.[1][3] The phenyl group and other substituents on the isoxazole core can be modified to enhance potency and selectivity by extending into adjacent hydrophobic regions of the binding site, such as the WPF shelf.[4][5]

Data Presentation

The following tables summarize the reported inhibitory activities of this compound and its derivatives against various bromodomains. These values highlight the potency and selectivity profile of this chemical class.

Table 1: In Vitro Inhibitory Activity of 3,5-Dimethylisoxazole Derivatives against BET Bromodomains

| Compound Reference | Target Bromodomain | Assay Type | IC50 (µM) | Kd (nM) |

| Compound 3a[1] | BRD4(1) | AlphaScreen | 27 | - |

| Compound 4b[1] | CREBBP | Thermal Shift | - | - |

| Compound 33[3] | BRD4 | - | 4.8 | - |

| Compound 33[3] | BRD2 | - | 1.6 | - |

| UMB-32[6] | BRD4 | - | - | 550 |

| Compound 11h[7] | BRD4(1) | - | 0.027 | - |

| Compound 11h[7] | BRD4(2) | - | 0.180 | - |

| Dimer 22[8] | HCT116 cells | Proliferation | 0.162 | - |

Table 2: Cellular Activity of 3,5-Dimethylisoxazole Derivatives

| Compound Reference | Cell Line | Assay Type | IC50 (µM) | Notes |

| Compound 8[5] | MV4;11 | MTS Cytotoxicity | 0.794 | Acute Myeloid Leukemia |

| Compound 9[5] | MV4;11 | MTS Cytotoxicity | 0.616 | Acute Myeloid Leukemia |

| Compound 11h[7] | HL-60 | Proliferation | 0.120 | Acute Promyelocytic Leukemia |

| Compound 11h[7] | MV4-11 | Proliferation | 0.09 | Acute Myeloid Leukemia |

Signaling Pathways and Experimental Workflows

The inhibition of BET bromodomains, particularly BRD4, by this compound derivatives disrupts key signaling pathways involved in cell proliferation and survival. A primary downstream effect is the transcriptional repression of the oncogene MYC.

Caption: BRD4-mediated transcription of MYC and its inhibition.

The following diagram illustrates a typical workflow for evaluating a novel this compound derivative as a bromodomain inhibitor.

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Inhibition

Principle: This bead-based proximity assay measures the interaction between a biotinylated acetylated histone peptide and a GST-tagged bromodomain.[3] Streptavidin-coated Donor beads bind to the biotinylated peptide, and anti-GST Acceptor beads bind to the GST-tagged bromodomain. When in close proximity, excitation of the Donor beads generates singlet oxygen, which activates the Acceptor beads, resulting in light emission. A competitive inhibitor will disrupt the bromodomain-peptide interaction, leading to a decrease in the AlphaScreen signal.

Materials:

-

GST-tagged bromodomain protein (e.g., BRD4(1))

-

Biotinylated acetylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-GST Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound derivative (test compound)

-

Positive control inhibitor (e.g., JQ1)

-

384-well white opaque microplates (e.g., OptiPlate-384)

-

AlphaScreen-capable plate reader

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of the GST-tagged bromodomain and a 2X solution of the biotinylated histone peptide in Assay Buffer. The optimal concentrations should be determined empirically through cross-titration experiments.

-

Prepare serial dilutions of the test compound and positive control in Assay Buffer.

-

-

Assay Procedure:

-

Add 5 µL of the test compound or control solution to the wells of a 384-well plate.

-

Add 5 µL of the 2X GST-tagged bromodomain solution to each well.

-

Add 5 µL of the 2X biotinylated histone peptide solution to each well.

-

Incubate for 30 minutes at room temperature.

-

Prepare a 1:1 mixture of Donor and Acceptor beads in Assay Buffer in the dark.

-

Add 10 µL of the bead mixture to each well.

-

Incubate for 60-90 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls (no inhibitor for 0% inhibition, high concentration of positive control for 100% inhibition).

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Principle: ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9][10] A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured after each injection.

Materials:

-

Purified bromodomain protein (e.g., BRD4(1))

-

This compound derivative (ligand)

-

ITC Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl (must be identical for protein and ligand solutions)

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation:

-

Dialyze the protein extensively against the ITC buffer.

-

Dissolve the ligand in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions if used.

-

Determine the accurate concentrations of the protein and ligand.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell (typically 10-20 µM).

-

Load the ligand solution into the injection syringe (typically 100-200 µM).

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Perform an initial injection to remove any air from the syringe.

-

Start the titration.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change for each injection.

-

Subtract the heat of dilution, determined from control titrations (ligand into buffer).

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

-

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MV4-11, HL-60)

-

Complete cell culture medium

-

This compound derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom microplates

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting cell viability against compound concentration.

-

Western Blot for c-Myc Downregulation

Principle: Western blotting is used to detect the level of a specific protein in a cell lysate. Inhibition of BRD4 with a this compound derivative is expected to decrease the expression of c-Myc protein.[7]

Materials:

-

Cancer cell line

-

This compound derivative

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-c-Myc, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.

-

-

Analysis:

-

Quantify the band intensities and normalize the c-Myc signal to the β-actin signal to determine the relative decrease in c-Myc expression.

-

References

- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CREBBP and Associated Diseases - Creative Biolabs [creative-biolabs.com]

- 7. CREBBP knockdown enhances RAS/RAF/MEK/ERK signaling in Ras pathway mutated acute lymphoblastic leukemia but does not modulate chemotherapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Isoxazole Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The most prevalent methods for isoxazole synthesis include:

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne. It is a highly versatile and widely used method for constructing the isoxazole ring.[1][2][3][4]

-

Reaction of 1,3-Diketones with Hydroxylamine: This is a classical and straightforward method where a 1,3-dicarbonyl compound reacts with hydroxylamine to form the isoxazole ring.[4][5][6][7]

-

Synthesis from Chalcones: Chalcones (α,β-unsaturated ketones) can be reacted with hydroxylamine hydrochloride to yield isoxazolines, which can then be oxidized to isoxazoles.[8][9][10][11]

-

Cycloisomerization of α,β-acetylenic oximes: Gold-catalyzed cycloisomerization of α,β-acetylenic oximes provides a route to substituted isoxazoles under mild conditions.[3]

Q2: How can I generate the nitrile oxide required for 1,3-dipolar cycloaddition?

A2: Nitrile oxides are unstable and are typically generated in situ. Common methods for their generation include:

-

Dehydrohalogenation of hydroxamoyl halides: This is a classic method where a base is used to eliminate HX from a hydroxamoyl halide.

-

Oxidation of aldoximes: A variety of oxidizing agents can be used, such as N-chlorosuccinimide (NCS) or chloramine-T.[12]

-

Dehydration of primary nitro compounds: This method can be performed using bases in the presence of a dipolarophile.[3]

Q3: What are some green or environmentally friendly approaches to isoxazole synthesis?

A3: Efforts to develop more sustainable methods for isoxazole synthesis focus on using greener solvents, catalysts, and energy sources. Some examples include:

-

Use of green solvents: Water, ethanol, and methanol have been used as solvents to reduce the reliance on petroleum-based solvents like benzene and toluene.[13]

-

Catalyst-free reactions: Some syntheses can be performed in aqueous media without the need for a catalyst.[5][14]

-

Ultrasound-assisted synthesis: Sonochemistry has been shown to enhance reaction efficiency, reduce energy consumption, and improve yields in isoxazole synthesis.[15]

-

Metal-free synthesis: Developing synthetic routes that avoid heavy metal catalysts is a key area of green chemistry.[1]

Troubleshooting Guides

Problem 1: Low Yield in 1,3-Dipolar Cycloaddition

Possible Causes & Solutions

| Cause | Suggested Solution |

| Inefficient Nitrile Oxide Generation | Ensure the complete conversion of the precursor to the nitrile oxide. For in situ generation from aldoximes, optimize the oxidant and reaction time. For dehydrohalogenation, ensure the base is sufficiently strong and used in the correct stoichiometry. |

| Decomposition of Nitrile Oxide | Nitrile oxides can dimerize to form furoxans. Use the nitrile oxide immediately after generation or generate it in the presence of the alkyne. Running the reaction at lower temperatures may also minimize dimerization. |

| Poor Reactivity of Alkyne | Electron-deficient alkynes generally react faster. If using an electron-rich alkyne, consider using a catalyst (e.g., Cu(I)) to accelerate the reaction.[1] |

| Suboptimal Solvent | The polarity of the solvent can influence the reaction rate. Screen a range of solvents with varying polarities to find the optimal conditions. |

| Incorrect Stoichiometry | Ensure the correct molar ratio of nitrile oxide precursor to alkyne. A slight excess of the alkyne may be beneficial. |

Problem 2: Formation of Regioisomers

Possible Causes & Solutions

| Cause | Suggested Solution |

| Reaction of Unsymmetrical Alkynes | The 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes can lead to a mixture of regioisomers (3,4- and 3,5-disubstituted isoxazoles). |

| Electronic Effects | The regioselectivity is often governed by the electronic properties of the substituents on the alkyne and the nitrile oxide. Generally, the more nucleophilic carbon of the alkyne attacks the more electrophilic oxygen of the nitrile oxide. |

| Steric Hindrance | Steric bulk on the reactants can also influence the regiochemical outcome. |

| Controlling Regioselectivity | In some cases, the choice of catalyst or solvent can influence the regioselectivity. For certain substrates, one regioisomer may be thermodynamically favored, so adjusting the reaction temperature and time could improve the ratio. |

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

| Cause | Suggested Solution |

| Presence of Starting Materials | Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete consumption of the limiting reagent. |

| Formation of Side Products | Besides regioisomers, side products like furoxans (from nitrile oxide dimerization) can complicate purification. Optimize reaction conditions to minimize their formation. |

| Oily Product | If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. If crystallization fails, column chromatography is the most common purification method. |

| Product is Water Soluble | If the product has significant water solubility, extraction with an appropriate organic solvent may be inefficient. Consider using a continuous liquid-liquid extractor or salting out the aqueous phase to improve extraction efficiency. |

| Product Co-elutes with Impurities | If standard column chromatography is ineffective, try alternative stationary phases (e.g., alumina, reverse-phase silica) or different solvent systems. Preparative HPLC can also be a powerful tool for separating difficult mixtures. |

Experimental Protocols

Synthesis of 3,5-Diphenylisoxazole from a 1,3-Diketone

This protocol is adapted from a procedure by Tokyo Chemical Industry Co., Ltd.[6]

Materials:

-

1,3-Diphenyl-1,3-propanedione

-

Hydroxylamine Hydrochloride

-

Ethanol

-

Water

Procedure:

-

To a solution of 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) in ethanol (20 mL) at room temperature, add hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.).

-

Reflux the mixture overnight.

-

Monitor the reaction by UPLC.

-

After completion, add water (80 mL) to the reaction mixture.

-

Filter the resulting precipitate to obtain 3,5-diphenylisoxazole as a pale red solid (1.09 g, 99% yield).[6]

Synthesis of 5-Arylisoxazoles from Chalcones in Aqueous Media

This protocol is adapted from a procedure by Dou et al.[14][16]

Materials:

-

3-(Dimethylamino)-1-arylprop-2-en-1-one (chalcone derivative)

-

Hydroxylamine hydrochloride

-

Water

Procedure:

-

In a 25-mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).

-

Stir the mixture at 50 °C for 2 hours.

-

Collect the precipitate by suction filtration to obtain the 5-arylisoxazole product. This method often provides high purity without the need for further purification.[14][16]

Visualizations

Caption: Experimental workflow for the synthesis of 3,5-diphenylisoxazole.

Caption: Troubleshooting logic for low yield in isoxazole synthesis.

References

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

troubleshooting common issues in 3,5-Dimethyl-4-phenylisoxazole experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-phenylisoxazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Synthesis

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Here's a troubleshooting guide:

-

Incomplete Reaction: The reaction may not have gone to completion.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Ensure the reaction temperature is optimal and stable.

-

-

Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

-

Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Control the temperature carefully, as higher temperatures can often lead to more side products. The choice of base and solvent can also be critical; consider screening different conditions.

-

-

Purity of Reagents: Impurities in starting materials can interfere with the reaction.

-

Solution: Use high-purity, anhydrous solvents and reagents. Purify starting materials if their purity is questionable.

-

-

Suboptimal Reaction Conditions: The reaction conditions may not be optimized for your specific setup.

-

Solution: Experiment with different molar ratios of reactants, catalyst loading (if applicable), and reaction concentrations. Ultrasound-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[1]

-

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products in the synthesis of this compound?

A2: The nature of side products depends on the synthetic route. For a common synthesis involving the condensation of a β-diketone with hydroxylamine, potential side products include:

-

Incompletely cyclized intermediates: The initial adduct between the diketone and hydroxylamine may not have fully cyclized to form the isoxazole ring.

-

Isomeric products: Depending on the substitution pattern of the starting materials, regioisomers of the desired isoxazole may form.

-

Products of self-condensation of the starting materials: The β-diketone may undergo self-condensation under certain conditions.

Purification

Q3: I am having difficulty purifying this compound by column chromatography. The separation is poor. What can I do?

A3: Poor separation during column chromatography is a common issue. Here are some troubleshooting steps:

-

Optimize the Solvent System: The polarity of the eluent is crucial for good separation.

-

Solution: Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate and hexane) to identify the optimal eluent for separating your product from impurities. A shallow gradient elution can also improve separation.

-

-

Choice of Stationary Phase: Standard silica gel may not be suitable for all compounds.

-

Solution: Consider using a different stationary phase, such as alumina or reverse-phase silica, depending on the polarity of your compound and the impurities.

-

-

Sample Loading: Overloading the column can lead to broad peaks and poor separation.

-

Solution: Ensure you are not loading too much crude product onto the column. A good rule of thumb is to load an amount of crude material that is 1-5% of the weight of the stationary phase.

-

Q4: Can I purify this compound by recrystallization? If so, what solvents are recommended?

A4: Yes, recrystallization is a viable purification method if a suitable solvent can be found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Solvent Selection: Common solvents for recrystallizing organic compounds include ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof.

-

Procedure for solvent screening:

-

Place a small amount of the crude product in a test tube.

-

Add a small amount of a single solvent and observe the solubility at room temperature.

-

If it is insoluble, heat the mixture. If it dissolves, it is a potential recrystallization solvent.

-